Cas no 2172196-55-1 (2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}methyl)butanoic acid)

2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}methyl)butanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its cyclobutyl backbone and butanoic acid side chain provide structural rigidity and versatility in constructing constrained peptide architectures. The Fmoc group ensures compatibility with standard solid-phase peptide synthesis (SPPS) protocols, enabling efficient deprotection under mild basic conditions. This compound is particularly valuable for introducing sterically hindered or conformationally restricted motifs into peptide sequences, enhancing stability and target binding affinity. Its high purity and well-defined reactivity make it suitable for demanding synthetic workflows in medicinal chemistry and biochemical research. The product is typically handled under inert conditions to preserve integrity.
2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}methyl)butanoic acid structure
2172196-55-1 structure
商品名:2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}methyl)butanoic acid
CAS番号:2172196-55-1
MF:C25H28N2O5
メガワット:436.500226974487
CID:6276490
PubChem ID:165514454

2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}methyl)butanoic acid 化学的及び物理的性質

名前と識別子

    • 2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}methyl)butanoic acid
    • 2-({[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}methyl)butanoic acid
    • 2172196-55-1
    • EN300-1503483
    • インチ: 1S/C25H28N2O5/c1-2-16(22(28)29)14-26-23(30)25(12-7-13-25)27-24(31)32-15-21-19-10-5-3-8-17(19)18-9-4-6-11-20(18)21/h3-6,8-11,16,21H,2,7,12-15H2,1H3,(H,26,30)(H,27,31)(H,28,29)
    • InChIKey: QZJHSCKZHIRAFZ-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1(CCC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NCC(C(=O)O)CC

計算された属性

  • せいみつぶんしりょう: 436.19982200g/mol
  • どういたいしつりょう: 436.19982200g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 32
  • 回転可能化学結合数: 9
  • 複雑さ: 684
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 105Ų

2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}methyl)butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1503483-500mg
2-({[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}methyl)butanoic acid
2172196-55-1
500mg
$3233.0 2023-09-27
Enamine
EN300-1503483-1.0g
2-({[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}methyl)butanoic acid
2172196-55-1
1g
$3368.0 2023-06-05
Enamine
EN300-1503483-2.5g
2-({[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}methyl)butanoic acid
2172196-55-1
2.5g
$6602.0 2023-06-05
Enamine
EN300-1503483-250mg
2-({[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}methyl)butanoic acid
2172196-55-1
250mg
$3099.0 2023-09-27
Enamine
EN300-1503483-5000mg
2-({[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}methyl)butanoic acid
2172196-55-1
5000mg
$9769.0 2023-09-27
Enamine
EN300-1503483-0.05g
2-({[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}methyl)butanoic acid
2172196-55-1
0.05g
$2829.0 2023-06-05
Enamine
EN300-1503483-0.5g
2-({[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}methyl)butanoic acid
2172196-55-1
0.5g
$3233.0 2023-06-05
Enamine
EN300-1503483-10.0g
2-({[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}methyl)butanoic acid
2172196-55-1
10g
$14487.0 2023-06-05
Enamine
EN300-1503483-100mg
2-({[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}methyl)butanoic acid
2172196-55-1
100mg
$2963.0 2023-09-27
Enamine
EN300-1503483-0.1g
2-({[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]formamido}methyl)butanoic acid
2172196-55-1
0.1g
$2963.0 2023-06-05

2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}methyl)butanoic acid 関連文献

2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}methyl)butanoic acidに関する追加情報

Introduction to 2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}methyl)butanoic acid (CAS No. 2172196-55-1)

2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}methyl)butanoic acid, also known by its CAS number 2172196-55-1, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a cyclobutyl ring, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an amino acid moiety. These structural elements contribute to its potential applications in various therapeutic areas, particularly in the development of novel drugs and biomolecules.

The Fmoc protecting group is widely used in peptide synthesis due to its ease of removal and high stability under mild conditions. This makes 2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}methyl)butanoic acid an ideal candidate for the synthesis of complex peptides and proteins, which are essential in many biological processes and therapeutic interventions. The cyclobutyl ring, on the other hand, adds conformational rigidity to the molecule, which can enhance its binding affinity to specific targets.

Recent studies have highlighted the potential of this compound in the development of drugs for neurodegenerative diseases. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}methyl)butanoic acid exhibit potent neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, a key factor in Alzheimer's disease. The unique combination of the Fmoc protecting group and the cyclobutyl ring provides a stable platform for modifying the compound to optimize its pharmacological properties.

In addition to its potential in neurodegenerative diseases, this compound has also shown promise in cancer research. A study published in Cancer Research reported that certain derivatives of 2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}methyl)butanoic acid exhibit selective cytotoxicity against various cancer cell lines. The mechanism of action involves the disruption of cellular processes such as protein synthesis and cell cycle progression, leading to apoptosis. These findings suggest that this compound could be further developed into targeted therapies for specific types of cancer.

The synthetic route for producing 2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}methyl)butanoic acid is well-documented in the literature. The process typically involves several steps, including the formation of the cyclobutyl ring, introduction of the Fmoc protecting group, and coupling with an appropriate amino acid derivative. The use of advanced synthetic techniques and catalysts has significantly improved the yield and purity of the final product, making it more accessible for large-scale production.

In terms of pharmacokinetics, preliminary studies have shown that 2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}methyl)butanoic acid exhibits favorable properties such as good solubility and stability in biological fluids. These characteristics are crucial for ensuring effective delivery to target tissues and minimizing side effects. Further research is ongoing to optimize these properties through structural modifications and formulation strategies.

The safety profile of this compound is another important aspect that has been extensively studied. Toxicological evaluations have indicated that it is generally well-tolerated at therapeutic doses, with no significant adverse effects observed in preclinical models. However, as with any new drug candidate, rigorous clinical trials are necessary to fully assess its safety and efficacy in human subjects.

In conclusion, 2-({1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutylformamido}methyl)butanoic acid (CAS No. 2172196-55-1) represents a promising molecule with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and potential therapeutic benefits make it an attractive target for further development and optimization. As research continues to advance, it is likely that this compound will play a significant role in addressing unmet medical needs and improving patient outcomes.

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